

Comparative Review of Flakka (α -Pyrrolidinopentiophenone, α -PVP) Synthesis Protocols

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Compound of Interest

Compound Name: FKK

Cat. No.: B1207767

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Flakka, or α -PVP, is a synthetic cathinone and a potent central nervous system stimulant.^[1] Several synthesis protocols have been documented, primarily for forensic and research purposes. The most common methods involve the reaction of a substituted ketone with pyrrolidine.

Data Presentation

Protocol Variation	Starting Materials	Key Reagents	Reaction Time	Yield	Purity	Reference
Method 1: From Valerophenone	Valerophenone, Pyrrolidine	Bromine, Hydrochloric Acid	Several hours	~51%	Not specified	[2] [3]
Method 2: From Valeronitrile	Valeronitrile, Phenylmagnesium bromide, Pyrrolidine	Bromine, Hydrochloric Acid	Not specified	Not specified	Not specified	[2] [3] [4]
Method 3: Alternative Precursors	Benzene, Benzaldehyde, or Benzoinitrile	Various reagents to form valerophenone	Multiple steps	Not specified	Not specified	

Experimental Protocols

Method 1: Synthesis from Valerophenone

This is a widely cited method for the laboratory synthesis of α -PVP.[\[2\]](#)[\[3\]](#)

- **Bromination of Valerophenone:** Valerophenone (1-phenylpentan-1-one) is first brominated at the alpha position. This is typically achieved by reacting valerophenone with bromine in a suitable solvent, such as acetic acid, to yield 2-bromo-1-phenylpentan-1-one.[\[1\]](#)
- **Reaction with Pyrrolidine:** The resulting α -bromo ketone is then reacted with pyrrolidine. This nucleophilic substitution reaction forms the α -pyrrolidinopentiophenone (α -PVP) free base.[\[2\]](#)[\[3\]](#)
- **Salt Formation:** The final product is often converted to its hydrochloride salt by treatment with hydrochloric acid for easier handling and storage.[\[2\]](#)[\[3\]](#)

Method 2: Synthesis from Valeronitrile

This protocol starts from a different precursor but converges on a common intermediate.[2][3][4]

- Grignard Reaction: Valeronitrile is reacted with a Grignard reagent, phenylmagnesium bromide.
- Acidic Workup: A subsequent acidic workup of the reaction mixture yields 1-phenyl-1-pentanone (valerophenone).[2][3]
- Subsequent Steps: From this point, the synthesis proceeds as described in Method 1 (bromination followed by reaction with pyrrolidine).

Mandatory Visualization



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Caption: Workflow for the synthesis of Flakka (α -PVP).

Comparative Review of FKK (Bronchodilator) Synthesis Protocols

The compound identified as "FKK" with CAS number 78299-79-3 is an indazole derivative investigated for its bronchodilator properties.[5] While a specific, detailed synthesis protocol for this exact molecule is not readily available in the public domain, a comparative overview of general synthetic strategies for indazole derivatives can be provided. These methods are likely applicable to the synthesis of FKK.

General Synthetic Strategies for Indazole Derivatives

The synthesis of the indazole core can be achieved through various cyclization reactions.

Method A: Fischer Indazole Synthesis and Related Cyclizations

This classic method and its variations involve the cyclization of suitably substituted hydrazone precursors.

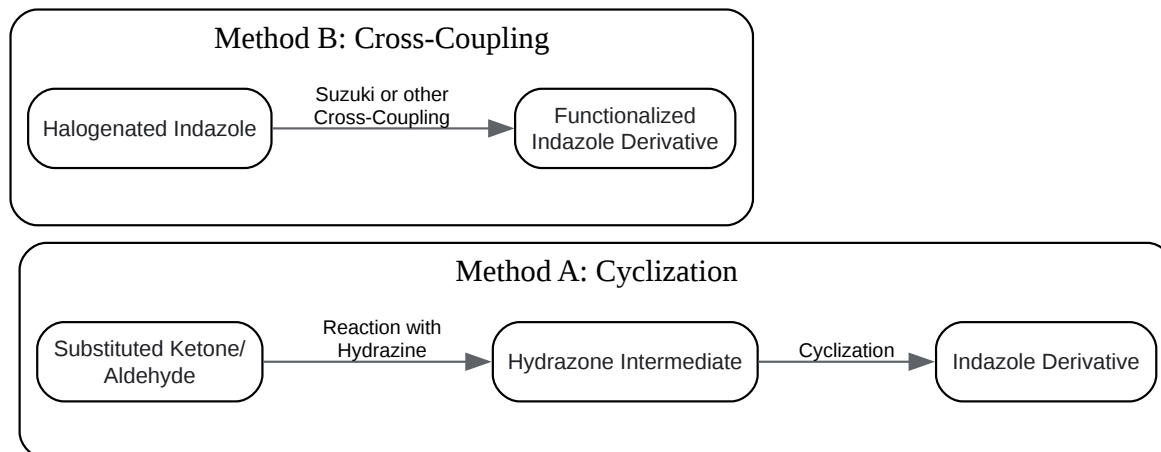
- **Hydrazone Formation:** A ketone or aldehyde is reacted with a hydrazine to form a hydrazone.
- **Cyclization:** The hydrazone undergoes cyclization, often under acidic conditions or with a catalyst, to form the indazole ring. For substituted indazoles, the starting materials would contain the desired functional groups.

Method B: Modern Cross-Coupling Strategies

More recent methods often employ transition metal-catalyzed cross-coupling reactions to construct the indazole system or to functionalize a pre-existing indazole core.

- **Palladium-Catalyzed C-H Amination:** An intramolecular palladium-catalyzed C-H amination of aminohydrazones can yield 1H-indazoles.^[6]
- **Suzuki and other Cross-Coupling Reactions:** A pre-formed halogenated indazole can be coupled with various boronic acids or other organometallic reagents to introduce diverse substituents.^[7]

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